molecular formula C9H16O5S B1398026 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid CAS No. 1017539-95-5

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid

Cat. No. B1398026
CAS RN: 1017539-95-5
M. Wt: 236.29 g/mol
InChI Key: RWDWRTRFMFPMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid, also known as MOPS, is a zwitterionic organic acid that is widely used in biochemistry and molecular biology. MOPS is a synthetic molecule that has several advantages in the laboratory, including its ability to adjust the pH of buffers, its stability, and its low toxicity. MOPS is used in many biochemical and physiological experiments, such as protein purification, enzyme assays, and cell culture.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

In organic chemistry, sulfonyl and sulfonamide groups play critical roles in various synthesis and modification reactions. For instance, disulfonyl carbon acids, which are activated by two sulfonyl groups, show significant importance in organic synthesis due to their strong acidic properties and reactivity. These compounds can undergo various chemical transformations, leading to the production of a range of organic compounds with potential applications in drug development, materials science, and catalysis (Binkowska, 2015). Similarly, trifluoromethanesulfonic acid is known for its high protonating power and low nucleophilicity, making it a useful reagent in the synthesis of new organic compounds through electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and other reactions (Kazakova & Vasilyev, 2017).

Environmental Science

Compounds with sulfonyl functionalities are of interest in environmental science, especially concerning the sorption and degradation of herbicides and pollutants. For example, studies have explored the sorption behavior of phenoxy herbicides, which can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. These findings suggest that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, indicating a potential application area for related sulfonyl compounds in environmental remediation and pollution control (Werner, Garratt, & Pigott, 2012).

Materials Science

In materials science, the modification of polymers and the development of new materials with enhanced properties are areas of active research. The chemical modification of biopolymers, such as xylan, through reactions with various agents including sulfonyl groups, leads to the production of biopolymer ethers and esters with specific properties. These modifications can result in materials with potential applications in drug delivery, paper strength additives, and antimicrobial agents, highlighting the versatility and utility of sulfonyl-containing compounds in creating new materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

2-methyl-2-(oxan-4-ylsulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5S/c1-9(2,8(10)11)15(12,13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDWRTRFMFPMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S(=O)(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(oxane-4-sulfonyl)propanoic acid

CAS RN

1017539-95-5
Record name 2-Methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 166 g (0.63 mol) of 2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester in THF/water (4/1, 1.66 L) are added 50.5 g (1.26 mol) of NaOH pellets in portions over 20 min. The reaction is stirred at room temperature for 2.5 d. The organic solvent is removed under reduced pressure and the aqueous residue is diluted with water (2 L) and washed with DCM (2 L). The aqueous layer is acidified to pH 1-2 with concentrated HCl and then extracted with DCM (3×2 L). The acidic aqueous is further saturated with NaCl and extracted again with DCM (6×2 L). The combined organic extracts are concentrated under reduced pressure to give 123 g of 2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid as a white solid. Yield: 83%, ES-MS: m/z 235 [M−H]
Name
2-methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid ethyl ester
Quantity
166 g
Type
reactant
Reaction Step One
Name
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
1.66 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 2
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 3
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 4
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 5
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Reactant of Route 6
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.